molecular formula C15H17N5S B1212039 Pentiapine CAS No. 81382-51-6

Pentiapine

Cat. No.: B1212039
CAS No.: 81382-51-6
M. Wt: 299.4 g/mol
InChI Key: FACMWMBWGSPRKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pentiapine can be synthesized through a multi-step process involving the formation of its core structure, which includes a piperazine ring and an imidazo[2,1-b][1,3,5]benzothiadiazepine moiety. The synthesis typically involves the following steps:

  • Formation of the piperazine ring.
  • Introduction of the imidazo[2,1-b][1,3,5]benzothiadiazepine structure.
  • Final coupling and purification steps to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for monitoring the reaction progress and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Pentiapine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.

Major Products:

Scientific Research Applications

Pentiapine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying dopamine release inhibition and its effects on motor activity.

    Biology: Investigated for its potential in mitigating addictive behaviors and its effects on neurotransmitter systems.

    Medicine: Explored for its tranquilizing effects and potential use in treating conditions related to hyperactivity and addiction.

    Industry: Utilized in the development of new tranquilizers and dopamine release inhibitors

Mechanism of Action

Comparison with Similar Compounds

    Quetiapine: An atypical antipsychotic used for treating schizophrenia and bipolar disorder.

    Olanzapine: Another atypical antipsychotic with similar dopamine and serotonin receptor antagonism.

    Risperidone: Known for its use in treating schizophrenia and bipolar disorder.

Uniqueness of Pentiapine: this compound is unique in its specific inhibition of dopamine release without binding to synaptic dopamine receptors. This distinct mechanism makes it particularly effective in reducing motor activity and blocking addictive behaviors, setting it apart from other dopamine receptor antagonists .

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)imidazo[2,1-b][1,3,5]benzothiadiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-18-8-10-19(11-9-18)14-17-12-4-2-3-5-13(12)21-15-16-6-7-20(14)15/h2-7H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACMWMBWGSPRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=NC=CN24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231075
Record name Pentiapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81382-51-6
Record name Pentiapine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081382516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentiapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTIAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAP39VD6P5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To the solution of 0.2 g of 5-(4-carboethoxypiperazino)-imidazo[2,1-b][1,3,5]benzothiadiazepine in 2 ml of dry tetrahydrofuran, 100 mg of lithium aluminum hydride are added at once and the mixture is refluxed under nitrogen for 48 hrs. The mixture is cooled to room temperature, stirred with 0.2 ml of 30% sodium hydroxide, and filtered. The filtrates were evaporated to dryness and the product is purified to give 5-(4-methylpiperazino)-imidazo[2,1-b][1,3,5]benzothiadiazepine, melting at 145°-7°, and identical to compound obtained in example 1.
Name
5-(4-carboethoxypiperazino)-imidazo[2,1-b][1,3,5]benzothiadiazepine
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To the solution of 0.2 g of 5-(4-carboethoxypiperazino)-imidazo[2,1-b][1,3,5]benzothiadiazepine in 2 ml of dry tetrahydrofuran, 100 mg of lithium hydride are added at once and the mixture is refluxed under nitrogen for 48 hrs. The mixture is cooled to room temperature, stirred with 0.2 ml of pb 30% sodium hydroxide, and filtered. The filtrates were evaporated to dryness and the product is purified to give 5-(4-methylpiperazino]-imidazo[2,1-b][1,3,5]benzothiadiazepine, melting at 145°-147°, and identical to compound obtained in example 1.
Name
5-(4-carboethoxypiperazino)-imidazo[2,1-b][1,3,5]benzothiadiazepine
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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